Product packaging for Isopropyl-thiazol-5-ylmethyl-amine(Cat. No.:CAS No. 921145-26-8)

Isopropyl-thiazol-5-ylmethyl-amine

Cat. No.: B1454908
CAS No.: 921145-26-8
M. Wt: 156.25 g/mol
InChI Key: WFMLYAYPHIBHLW-UHFFFAOYSA-N
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Description

Product Overview Isopropyl-thiazol-5-ylmethyl-amine, also verified as N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride (CAS 1417794-26-3), is a chemical compound with the molecular formula C 7 H 13 ClN 2 S and a molecular weight of 192.71 g/mol . It is a small molecule organic compound featuring a thiazole heterocycle, which serves as a versatile scaffold in drug discovery and medicinal chemistry research. Research Applications and Value This compound is primarily used as a chemical building block or synthetic intermediate in the design and synthesis of novel bioactive molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is recognized as a fundamental component in several clinically investigated therapeutic agents . Researchers utilize this core structure to develop small molecule antitumor agents, as the 2-aminothiazole nucleus is present in certain approved anticancer drugs and has shown potent inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon . Its key research value lies in its potential to be incorporated into larger, more complex molecules that can interact with specific biological targets. Mechanism of Action & Structural Insights As a structural fragment, this compound itself does not have a single defined mechanism of action. Its pharmacological relevance is derived from the properties of the 2-aminothiazole ring. Molecules containing this scaffold have been reported to act through diverse mechanisms, including inhibition of critical enzyme targets such as cyclin-dependent kinases (CDKs), VEGF receptors, and other kinases involved in cell proliferation and signaling pathways . The molecule's potential for hydrogen bonding and interaction with biological targets makes it a valuable starting point for constructing ligands in structure-activity relationship (SAR) studies. Safety and Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B1454908 Isopropyl-thiazol-5-ylmethyl-amine CAS No. 921145-26-8

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMLYAYPHIBHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isopropyl Thiazol 5 Ylmethyl Amine and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of Isopropyl-thiazol-5-ylmethyl-amine reveals that the molecule can be disconnected at the C-N bond of the aminomethyl group and the C-C bond connecting the isopropyl group to the thiazole (B1198619) ring. This approach identifies key precursors essential for its synthesis. The primary disconnection suggests that the target molecule can be constructed from a 2-isopropyl-4-halomethylthiazole and methylamine (B109427). google.com Further disconnection of the 2-isopropyl-4-hydroxymethylthiazole points to isobutyramide (B147143) and a 3-carbon synthon with appropriate functional groups at C1 and C2.

A common precursor for the aminomethyl side chain is 2-isopropyl-4-chloromethylthiazole. google.com This intermediate can be synthesized from 2-isopropyl-4-hydroxymethylthiazole. The synthesis of the 2-isopropylthiazole (B97041) core often starts with isobutyric acid or its derivatives. google.com

Classical and Contemporary Approaches to Thiazole Ring Formation

The formation of the thiazole ring is a critical step in the synthesis of this compound. Several classical and modern methods are employed for this purpose.

Hantzsch Thiazole Synthesis Modifications

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. mdpi.comsynarchive.com This method has been widely adapted for the synthesis of various substituted thiazoles. mdpi.com In the context of this compound synthesis, a modified Hantzsch approach can be utilized. For instance, a common method involves the reaction of thio-iso-butanamide with 1,3-dichloroacetone (B141476) to form 2-isopropyl-4-chloromethylthiazole. google.com

The reaction conditions for Hantzsch synthesis can be varied to optimize yields and selectivity. Studies have shown that conducting the condensation under acidic conditions can influence the regioselectivity of the reaction, leading to different isomers. rsc.org Furthermore, the use of catalysts like silica-supported tungstosilisic acid has been explored to develop more environmentally friendly and efficient one-pot, multi-component procedures for Hantzsch-type reactions. mdpi.com

Condensation Reactions for Thiazole Annulation

Condensation reactions provide a versatile route to the thiazole nucleus. ontosight.ai One approach involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189), mediated by the Dess-Martin periodinane (DMP) reagent, to yield thiazole-5-carbaldehydes. bohrium.com Another method describes the synthesis of 5-arylthiazoles from the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534). organic-chemistry.org Unsubstituted thiazoles can be prepared by the condensation of chloroacetaldehyde (B151913) with thioformamide. researchgate.netpharmaguideline.com

Cyclization Strategies Involving Thioamides and Thioureas

Cyclization reactions utilizing thioamides and thioureas are fundamental to thiazole synthesis. benthamdirect.com These methods often involve the reaction of a thioamide or thiourea (B124793) with a suitable electrophile to construct the five-membered ring. For example, the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents has been reported as a viable route for thiazole synthesis. acs.orgnih.gov Similarly, α-chloroglycinates can react with thiobenzamides or thioureas in a catalyst-free heterocyclization to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net

Introduction of the Isopropyl Group

The introduction of the isopropyl group at the 2-position of the thiazole ring is a crucial step in the synthesis of the target compound.

Alkylation Reactions

Alkylation reactions are a common strategy for introducing the isopropyl group. pharmaguideline.com A straightforward method begins with the synthesis of isobutyryl chloride from isobutyric acid and thionyl chloride. google.com This isobutyryl chloride can then be used in subsequent steps to incorporate the isopropyl moiety onto the precursor that will form the thiazole ring. Another approach involves the direct use of isobutyramide in the initial condensation step to form the 2-isopropylthiazole core. google.com

Formation of the Methylamine Linkage at Thiazole-5 Position

A critical step in the synthesis of "this compound" is the introduction of the methylamine group at the 5-position of the thiazole ring. This is typically achieved through the intermediacy of a thiazole-5-carbaldehyde or a related electrophilic species.

Reductive amination is a widely used and effective method for forming the C-N bond. This two-step, one-pot process involves the initial reaction of a carbonyl compound, in this case, thiazole-5-carbaldehyde, with an amine (isopropylamine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction and the stability of the reactants. For instance, sodium triacetoxyborohydride is particularly effective for the reductive amination of a wide range of aldehydes and ketones under mild, non-acidic conditions. More recently, borane-triethylamine complex (BH₃·NEt₃) has been reported as an efficient reductant for this purpose. rsc.org

The synthesis of the precursor, thiazole-5-carbaldehyde, can be achieved through various methods, including the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate. bohrium.comresearchgate.netnih.gov This cascade reaction involves hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. bohrium.comresearchgate.netnih.gov

An alternative approach to installing the methylamine moiety involves a nucleophilic substitution reaction. libretexts.orgcognitoedu.org This strategy typically starts with a thiazole derivative bearing a suitable leaving group at the 5-methyl position, such as a halogen (e.g., 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole).

The reaction proceeds via an SN2 mechanism, where the nucleophile, in this case, isopropylamine (B41738), attacks the electrophilic carbon atom bearing the leaving group. cognitoedu.org The success of this reaction depends on several factors, including the nature of the leaving group (iodide > bromide > chloride), the solvent, and the reaction temperature. The use of a non-nucleophilic base may be required to scavenge the acid generated during the reaction.

This method offers a direct route to the target compound, provided that the starting 5-(halomethyl)thiazole is readily accessible. The reactivity of halogenoalkanes in nucleophilic substitution reactions generally follows the trend RI > RBr > RCl, which is attributed to the decreasing bond strength of the carbon-halogen bond. libretexts.org

Derivatization Strategies for this compound

Once "this compound" is synthesized, its structure can be further modified to explore its chemical properties and potential applications. These derivatization strategies primarily focus on the reactive secondary amine functionality.

The secondary amine of "this compound" can readily undergo acylation with carboxylic acids or their activated derivatives to form amides. This is a common and versatile reaction in medicinal chemistry for creating libraries of related compounds.

Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently used to facilitate the formation of the amide bond between the amine and a carboxylic acid. ucl.ac.uk Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride (B1165640), which then reacts with the amine. Protocols have been developed for amide bond formation even with electron-deficient amines and sterically hindered substrates. rsc.org Tantalum pentachloride (TaCl₅) has also been reported as a catalyst for the amidation of carboxylic acids. researchgate.net

These reactions allow for the introduction of a wide variety of substituents (R groups) onto the amine nitrogen, enabling a systematic investigation of structure-activity relationships.

Coupling ReagentAdditiveTypical SolventReaction Conditions
EDCHOBt/NHSDMF, DCMRoom Temperature
Acyl ChlorideBase (e.g., Et₃N)DCM, THF0 °C to Room Temperature
T3P®Base (e.g., Pyridine)Ethyl Acetate, DCMRoom Temperature
HATUBase (e.g., DIPEA)DMFRoom Temperature

Beyond simple amide bond formation, the amine moiety can be functionalized with a variety of other electrophilic reagents.

Acylation: As mentioned, acylation with different acylating agents can introduce diverse functional groups. For example, reaction with acetyl chloride or acetic anhydride introduces an acetyl group. jst.go.jp

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine yields sulfonamides. This introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.

These derivatization reactions provide a powerful means to fine-tune the properties of "this compound" for various chemical and biological investigations.

Reaction TypeReagentBaseProduct
AcylationAcyl Chloride (RCOCl)Pyridine, Et₃NAmide
SulfonylationSulfonyl Chloride (RSO₂Cl)Pyridine, Et₃NSulfonamide

Modification of the Thiazole Ring and its Substituents (e.g., Suzuki Reaction)

The functionalization of the thiazole ring is a key strategy for creating diverse analogues. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the thiazole core.

This reaction typically involves the coupling of a halogenated thiazole (e.g., bromo- or chloro-thiazole) with a boronic acid or its ester in the presence of a palladium catalyst and a base. Researchers have developed efficient protocols for this transformation, even for sterically hindered substrates. For instance, a ligand-free Suzuki-Miyaura coupling method has been successfully applied to sterically hindered 2'-bromo-2-aryl benzothiazoles, proceeding through a palladacyclic intermediate. nih.gov This approach has proven effective, delivering good to excellent yields (up to 99%) and demonstrating broad functional group compatibility. nih.gov

Microwave irradiation has also been employed to accelerate Suzuki-Miyaura reactions in the thiazole series. A rapid and high-yielding synthesis of 5-substituted thiazoles has been achieved by using microwave heating in an aqueous medium, eliminating the need for organic co-solvents. rsc.org The choice of catalyst is crucial; simple palladium(II) catalysts containing phenylthiazole ligands have been prepared and used effectively in Suzuki-Miyaura reactions, showing compatibility with a range of functional groups like carbonyls, amines, and phenols. cdnsciencepub.com

The reactivity of different positions on the thiazole ring can be selectively exploited. In the case of 3,5-dichloro-1,2,4-thiadiazole, a related heterocyclic system, Suzuki-Miyaura conditions can be tuned to achieve either mono- or diarylation. researchgate.netnih.gov Reaction at room temperature typically yields 5-aryl-3-chloro-1,2,4-thiadiazoles, while higher temperatures lead to the formation of 3,5-diaryl derivatives. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions for Thiazole Functionalization

Thiazole Substrate Coupling Partner Catalyst Conditions Product Yield Reference
2'-Bromo-2-aryl benzothiazole Various arylboronic acids Pd(OAc)₂ K₂CO₃, DMF, 80 °C 2'-(Aryl)-2-aryl benzothiazole Up to 99% nih.gov
5-Bromothiazole derivatives Various arylboronic acids Pd(PPh₃)₄ Na₂CO₃, TBAB, H₂O, Microwave 5-Arylthiazole derivatives High rsc.org
3,5-Dichloro-1,2,4-thiadiazole p-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O/MeOH, Reflux 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole 55% researchgate.netnih.gov
3,5-Dichloro-1,2,4-thiadiazole Arylboronic acids Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O/MeOH, Room Temp. 5-Aryl-3-chloro-1,2,4-thiadiazole N/A researchgate.netnih.gov

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic chemistry offers a variety of advanced techniques that streamline the synthesis of complex molecules like this compound and its analogues. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

One-Pot, Multi-Component Reactions

One-pot, multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex products like thiazole derivatives in a single step from three or more starting materials. This approach avoids the need for isolating intermediates, thereby saving time, reagents, and solvents. researchgate.net

A notable example is a novel chemoenzymatic one-pot MCR for thiazole derivatives, which utilizes trypsin from porcine pancreas as a catalyst. nih.govresearchgate.net This method achieves high yields (up to 94%) under mild conditions. nih.gov The reaction proceeds via the addition of secondary amines to benzoyl isothiocyanate, which then reacts with an acetylenedicarboxylate (B1228247) to form the thiazole ring. nih.gov Similarly, the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thiourea, can be performed as a one-pot process to produce 2-aminothiazoles in high yields. acgpubs.org Researchers have also developed MCRs that yield fully substituted lawsone-1,3-thiazole hybrids under catalyst- and metal-free conditions in short reaction times. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. eurekaselect.comnih.gov The synthesis of thiazole derivatives has greatly benefited from this technology. eurekaselect.com

The Hantzsch thiazole synthesis, for instance, can be dramatically accelerated using microwave irradiation. Reactions that might take hours under conventional reflux can be completed in minutes with microwave heating, often resulting in higher yields and cleaner products that require less purification. nih.govresearchgate.net A variety of substituted 2-aminothiazole (B372263) derivatives have been synthesized by reacting substituted acetophenones with thiourea and iodine in a microwave oven. researchgate.net This technique is not limited to the Hantzsch reaction; other syntheses, such as the preparation of novel bioactive thiazolyl-pyridazinediones, have been successfully carried out using microwave-assisted MCRs. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Reaction Type Heating Method Reaction Time Yield Reference
Hantzsch Synthesis Conventional 8 h Lower nih.gov
Hantzsch Synthesis Microwave 5-10 min Higher nih.gov
Iodine-mediated condensation Conventional 12 h 45-65% researchgate.net
Iodine-mediated condensation Microwave 5-6 min 70-92% researchgate.net
Thiazolyl-pyridazinedione synthesis Conventional N/A Lower nih.gov
Thiazolyl-pyridazinedione synthesis Microwave 4-8 min High nih.gov

Organo-Catalysis and Metal-Catalyzed Processes

Both organo-catalysis and metal-catalysis play pivotal roles in the modern synthesis of thiazoles. Metal-catalyzed reactions, particularly those using palladium, copper, and iridium, are widespread. Copper-catalyzed processes include the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate to afford thiazoles under mild conditions. organic-chemistry.org Palladium catalysts are central to cross-coupling reactions like the Suzuki reaction, as previously discussed. nih.govcdnsciencepub.com More recently, iridium has been used to catalyze ylide insertion chemistry for the synthesis of thiazoles. organic-chemistry.org Additionally, organolanthanide complexes have been investigated as catalysts for polymerization, with their stability and activity being influenced by the thiazole-containing ligands. acs.org

Organo-catalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. A notable example is the use of N,N-dimethyl-4-aminopyridine (DMAP) to catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org Enzymes also represent a form of biocatalysis, a subset of organo-catalysis. The use of trypsin in a one-pot MCR for thiazole synthesis highlights the potential of enzymatic processes in heterocyclic chemistry. nih.gov

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. researchgate.net

The synthesis of heterocyclic compounds, including thiazoles and related structures like thiadiazoles, is well-suited to flow chemistry. thieme-connect.comnih.gov Continuous flow processes have been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazoles, allowing for the safe handling of hazardous reagents and enabling gram-scale production. nih.gov Multi-step continuous flow systems have been assembled to produce complex, drug-like 2-(1H-indol-3-yl)thiazoles in high yields with reaction times of less than 15 minutes for three chemical steps. thieme-connect.com The integration of real-time analysis in flow systems allows for precise monitoring and optimization of reaction conditions. researchgate.net This technology is considered a sustainable practice and is becoming a game-changer for both academic and industrial chemical synthesis. researchgate.net

Computational Chemistry and Chemoinformatics in Isopropyl Thiazol 5 Ylmethyl Amine Research

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. For a molecule such as Isopropyl-thiazol-5-ylmethyl-amine, these calculations can offer deep insights into its intrinsic chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. atlantis-press.comresearchgate.net For this compound, DFT would be employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the ground state. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis provides a map of the electron density distribution, which is fundamental to understanding the molecule's polarity and the nature of its chemical bonds. DFT calculations for thiazole (B1198619) derivatives are often performed using specific functionals, such as B3LYP, in combination with basis sets like 6-311G(d,p) or CBS-APNO, to achieve a balance between accuracy and computational cost. atlantis-press.comresearchgate.net

Illustrative Data Table: Optimized Geometric Parameters This table demonstrates the type of data obtained from a DFT geometry optimization. Actual values would be generated by the calculation.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC(2)-N(3)e.g., 1.37 Å
Bond LengthC(5)-C(methyl)e.g., 1.51 Å
Bond AngleC(4)-C(5)-C(methyl)e.g., 128.5°
Dihedral AngleN(amine)-C(methyl)-C(5)-C(4)e.g., -175.0°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov For this compound, calculating the FMOs would help predict its behavior in chemical reactions. These calculations are typically performed using the same DFT methods as for geometry optimization. irjweb.com

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows the typical output for FMO calculations. The values are for illustrative purposes only.

ParameterCalculated Energy (eV)
EHOMO-6.15
ELUMO-1.20
Energy Gap (ΔE)4.95

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with larger energy gaps are considered "harder." nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): Represents the capacity of a species to accept electrons. mdpi.com

Fukui indices are local reactivity descriptors that indicate which atoms within a molecule are most likely to be sites for nucleophilic or electrophilic attack. rowansci.comjoaquinbarroso.com The function f(+) identifies sites for nucleophilic attack (electron acceptance), while f(-) identifies sites for electrophilic attack (electron donation). rowansci.com For this compound, calculating Fukui indices would pinpoint the most reactive atoms in the thiazole ring and the side chain, offering insights into its metabolic fate or reaction mechanisms. researchgate.netresearchgate.net

Illustrative Data Table: Global and Local Reactivity Descriptors This table exemplifies the format for presenting calculated reactivity descriptors. These are not real calculated values.

DescriptorIllustrative ValueAtom (for Fukui Index)Illustrative Fukui Value
Chemical Hardness (η)2.475 eVN(3)f(-) = 0.08
Electronegativity (χ)3.675 eVS(1)f(+) = 0.15
Electrophilicity Index (ω)2.72 eVN(amine)f(-) = 0.12

The acid dissociation constant (pKa) is a crucial physicochemical parameter that influences a molecule's solubility, absorption, and receptor-binding affinity. For this compound, the basic nitrogen atoms on the thiazole ring and in the isopropylamine (B41738) side chain are potential sites of protonation. Computational methods, particularly those combining quantum mechanics with continuum solvation models (like DFT with SMD or CPCM), can predict pKa values. researchgate.net These calculations typically involve computing the Gibbs free energy change of the protonation/deprotonation reaction in solution. researchgate.netmdpi.com Accurate pKa prediction is vital for understanding how the molecule will behave in a physiological environment.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.netnih.gov

This compound possesses significant conformational flexibility due to the rotatable bonds in its side chain. MD simulations can be used to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov This process, known as conformational sampling, is essential for understanding how the molecule might adapt its shape to bind to a biological target. researchgate.netbohrium.com An MD simulation would track the trajectory of each atom over time, revealing the dynamic nature of the molecule and providing a more realistic picture of its behavior in solution. nih.gov

Ligand-Biomolecule Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic interactions between a ligand, such as this compound, and its target biomolecule, typically a protein. These simulations model the movement of atoms and molecules over time, providing a detailed view of how a ligand binds and how the complex behaves in a dynamic environment.

In studies of related heterocyclic compounds like thiazolo-benzimidazoline derivatives, MD simulations have been employed to understand the interactions with enzymes such as MAO-N D11. These simulations can reveal favorable positioning and binding energies for different enantiomers of a compound within the active site. For a molecule like this compound, MD simulations could elucidate the key amino acid residues it interacts with, the stability of these interactions, and the role of water molecules in the binding pocket. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. The stability of ligand-protein complexes, such as those involving benzimidazole–thiadiazole hybrids with the enzyme CYP51, has been successfully evaluated using 100-nanosecond MD simulations. Similarly, MD simulations are used to assess the stability of a ligand in its binding site and to calculate binding free energy, often using methods like MM-PBSA.

Analysis of Binding Site Flexibility and Ligand-Protein Complex Stability

The binding of a ligand to a protein is not a simple lock-and-key event; both the ligand and the protein's binding site are flexible. MD simulations are critical for analyzing this flexibility. They can show how the protein's active site conforms to the ligand and how the ligand adapts its conformation upon binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new, unsynthesized compounds.

Selection and Calculation of Molecular Descriptors (e.g., Topological, Physicochemical, 2D/3D Descriptors)

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For a compound like this compound, a wide array of descriptors would be calculated.

Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and include indices that describe molecular size, shape, and branching. Examples include molecular connectivity indices and T_C_C_4 descriptors.

Physicochemical Descriptors : These relate to properties like lipophilicity (logP), molar refractivity, and polarizability. Hydrophobic parameters (π) are often crucial in QSAR models.

3D Descriptors : These are calculated from the 3D conformation of the molecule and include descriptors related to the molecule's volume and surface area. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Quantum-Chemical Descriptors : Derived from quantum mechanics calculations, these include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

In studies of thiazole derivatives, a variety of these descriptors are used to build robust models.

Table 1: Examples of Molecular Descriptors Used in Thiazole Derivative Research

Descriptor TypeSpecific ExamplesReference
2D QSAR T_C_C_4, Constitutional, Topological
3D QSAR CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond)
Quantum-Chemical HOMO, LUMO, Dipole Moment
Physicochemical Hydrophobicity (π), logP

Model Building and Validation (e.g., Multiple Linear Regression, Partial Least Squares)

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR) : This method creates a linear equation that relates the most significant descriptors to the biological activity.

Partial Least Squares (PLS) : PLS is particularly useful when the number of descriptors is large or when there is multicollinearity between them. It is the standard method used in 3D-QSAR approaches like CoMFA and CoMSIA.

Artificial Neural Networks (ANN) : ANN is a machine learning method that can model complex non-linear relationships between descriptors and activity.

Model validation is a critical step to ensure that the model is robust and has predictive power. Key validation metrics include:

r² (Coefficient of determination) : Measures how well the model fits the training data.

q² or R²cv (Cross-validated r²) : Assesses the model's predictive ability through internal validation techniques like leave-one-out cross-validation.

Predictive r² (r²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model building.

Y-Randomization : This test ensures the model is not the result of a chance correlation by repeatedly shuffling the activity data and rebuilding the model.

Table 2: Statistical Validation of QSAR Models for Thiazole Analogs

Study SubjectModel TypePredictive r²Reference
Thiazoles (5-HT3 Antagonists)CoMFA0.785-0.582
Thiazoles (5-HT3 Antagonists)CoMSIA0.744-0.804
Aryl Thiazole Derivatives2D-QSAR0.86190.9521-
Thiazole Derivatives (Biofilm Inhibitors)CoMFA0.5380.9250.867
Thiazole Derivatives (Biofilm Inhibitors)CoMSIA0.5930.9050.913

Prediction of Chemical Properties and Biological Activities

The ultimate goal of a validated QSAR model is to predict the properties and activities of novel compounds. For this compound, if it were part of a series of related compounds with known biological activity, a QSAR model could predict its potential efficacy. For example, QSAR models have been used to predict the antifungal activity of thiadiazole derivatives and the anticancer activity of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives. These predictions help prioritize which new molecules should be synthesized and tested in the lab, saving time and resources.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). This method is used to understand the binding mode of a ligand and to estimate its binding affinity.

For this compound, a docking study would involve placing the molecule into the active site of a target protein. The simulation would then explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies on related thiazole derivatives, molecular docking has been successfully used to:

Identify the binding mode of thiazole inhibitors in the colchicine (B1669291) binding site of tubulin.

Understand how benzimidazole-thiadiazole hybrids interact with the heme group in the active site of CYP51.

Elucidate the interactions of thiazole derivatives with the active site of the p56lck enzyme.

The results of a docking simulation are typically visualized as a 3D model showing the ligand in the binding pocket, with key interactions highlighted. The docking score provides a numerical estimate of the binding affinity, which can be used to rank different compounds. For instance, in a study of benzimidazole–thiadiazole derivatives, the compound with the highest docking energy (-10.928 kcal/mol) was also the most active.

Prediction of Binding Modes and Affinities with Target Biomolecules

Currently, there is no publicly accessible research that details the prediction of binding modes or quantitative binding affinities of this compound with specific biological targets. Molecular docking and other computational methods are standard tools for predicting how a ligand might interact with a protein's binding site and for estimating the strength of this interaction, often expressed as a binding energy or inhibition constant (Ki). For many thiazole derivatives, such studies have been crucial in elucidating their mechanism of action and in the rational design of more potent and selective inhibitors for various enzymes and receptors. However, for this compound, specific data from such computational studies are not available in the reviewed literature.

Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions of this compound, such as hydrogen bonding, π-π stacking, and hydrophobic contacts, through computational methods has not been specifically reported. These interactions are fundamental to a molecule's behavior in a biological system, influencing its solubility, membrane permeability, and binding to target macromolecules.

Hydrogen Bonding: The amine and thiazole nitrogen atoms of this compound have the potential to act as hydrogen bond acceptors, while the amine hydrogen can act as a donor. Computational analyses would typically identify likely hydrogen bonding partners within a protein's active site.

π-π Stacking: The aromatic thiazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. The geometry and energy of such interactions are typically explored using quantum mechanics or molecular mechanics calculations.

Hydrophobic Contacts: The isopropyl group provides a key hydrophobic region on the molecule, which would be expected to form favorable van der Waals interactions with nonpolar pockets within a binding site.

While these interactions can be inferred from the structure of this compound, specific computational studies quantifying their contribution to binding with any particular biomolecule are not documented. Research on other thiazole-containing compounds has shown the importance of these interactions in their biological activity. For instance, studies on different thiazole derivatives have highlighted how the thiazole ring partakes in crucial π-π stacking and hydrogen bonding to anchor the molecule within an active site. However, without specific studies on this compound, any such analysis remains speculative.

Structure Activity Relationship Sar Investigations of Isopropyl Thiazol 5 Ylmethyl Amine Derivatives

Systematic Modification of the Isopropyl Moiety

The isopropyl group, a small, branched alkyl substituent, plays a significant role in the interaction of isopropyl-thiazol-5-ylmethyl-amine derivatives with their biological targets. Its size, shape, and lipophilicity can be finely tuned to optimize activity. Systematic modifications often involve its replacement with other alkyl groups, cycloalkyl groups, or isosteres to probe the steric and electronic requirements of the binding pocket.

A common strategy in medicinal chemistry is the bioisosteric replacement of the isopropyl group. beilstein-journals.org For instance, substituting the isopropyl moiety with a cyclopropyl (B3062369) group can lead to notable changes in the compound's properties. beilstein-journals.org This modification can enhance metabolic stability and introduce a degree of rigidity, which may be favorable for binding. beilstein-journals.org The electron-withdrawing nature of the cyclopropyl ring can also modulate the pKa of the adjacent amine, potentially influencing its interaction with the target protein. beilstein-journals.org

Another approach involves the introduction of fluorine atoms into the isopropyl group. The replacement of a methyl group with a trifluoromethyl (CF3) group, for example, can significantly alter the electronic properties and metabolic stability of the molecule. nih.gov While an isopropyl group and a trifluoromethyl group have similar volumes, their shapes and electronic characters are quite different. beilstein-journals.org Such modifications can provide valuable insights into the nature of the binding site.

The following table summarizes the conceptual bioisosteric replacements for the isopropyl group and their potential impact on the molecule's properties.

Original MoietyBioisosteric ReplacementPotential Impact on Properties
IsopropylCyclopropylIncreased metabolic stability, increased rigidity, pKa modulation. beilstein-journals.org
Isopropyltert-ButylIncreased steric bulk, potential for enhanced hydrophobic interactions.
IsopropylTrifluoromethylSimilar volume but different shape and electronics, potential for altered metabolic stability. beilstein-journals.orgnih.gov
IsopropylOxetanylCan lead to a significant decrease in lipophilicity (logP). beilstein-journals.org

Exploration of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can significantly influence the biological activity of the resulting derivatives. researchgate.net The electronic and steric properties of substituents on the thiazole ring can modulate the molecule's affinity for its target, as well as its pharmacokinetic properties.

Research on various thiazole derivatives has shown that the nature and position of substituents are crucial for activity. For instance, in some series of thiazole compounds, the introduction of electron-withdrawing groups, such as a nitro group or halogens, at specific positions on an attached phenyl ring has been shown to be beneficial for antimicrobial activity. researchgate.net Conversely, electron-donating groups, like methoxy (B1213986) groups, have also been found to enhance activity in other contexts. researchgate.net

In a series of 2,4-disubstituted thiazole derivatives, compounds bearing an electron-withdrawing NO2 group or an electron-donating OMe group in the para position of a benzene (B151609) ring attached to the thiazole moiety showed good activity against certain bacterial and fungal strains. researchgate.net The position of the substituent can be more critical than its electronic nature; in some cases, para-substitution on an aryl ring attached to the thiazole favors better activity compared to meta-substitution. nih.gov

The introduction of acyl or arenediazo groups at the 5-position of the thiazole ring has also been explored. nih.gov In certain 2-pyrazolin-1-yl-thiazole derivatives, the substitution of an acyl group at this position resulted in compounds with antibacterial activity. nih.gov

The table below illustrates the impact of different substituent types on the thiazole ring based on general findings in thiazole chemistry.

Position on Thiazole RingType of SubstituentGeneral Impact on Bioactivity (Example Context)Reference
Position 2Amide linker with phenyl ringSuperior antimycobacterial efficacy compared to amino, urea, or acylthiourea linkers. mdpi.com
Position 4 (of attached phenyl ring)Electron-withdrawing (e.g., NO2)Beneficial for antimicrobial activity. researchgate.net
Position 4 (of attached phenyl ring)Electron-donating (e.g., OMe)Beneficial for antimicrobial activity. researchgate.net
Position 5Acyl groupsResulted in antibacterial activity in 2-pyrazolin-1-yl-thiazole derivatives. nih.gov

These examples highlight the rich SAR that can be developed by exploring various substituents on the thiazole core, providing a powerful tool for optimizing the pharmacological profile of this compound derivatives.

Variability in the Amine Linker and its Impact

In studies of related compounds, the length of the side chain has been shown to be an important factor for antitumor activity. For example, in a series of naphthalimide derivatives with an aminothiazole moiety, compounds with a two-methylene side chain were more effective than those with a three-methylene side chain. nih.gov This suggests that an optimal distance and orientation between the thiazole ring and the terminal group are necessary for effective interaction with the biological target.

The nature of the linker itself is also a key determinant of activity. In the design of tubulin inhibitors, replacing a more rigid sp2 linker between aromatic rings with a more flexible sp3 amino linker was a successful strategy. nih.gov However, further modification of this amino linker, such as the introduction of a methyl or acetyl group on the nitrogen, led to a reduction in antiproliferative activity, indicating that an unsubstituted amine was preferred in that particular scaffold. nih.gov

The introduction of an amide functionality within the linker can also significantly modulate activity. In a series of 2-aminothiazole (B372263) derivatives, an amide linker at position 2 of the thiazole, connecting to a phenyl ring, showed superior antimycobacterial efficacy compared to simple amino, urea, or acylthiourea linkers. mdpi.com

The following table summarizes the influence of linker variations on the activity of thiazole derivatives based on findings from analogous compound series.

Linker ModificationObservation in Analogous SeriesPotential Implication for this compoundReference
Variation in Chain LengthA two-methylene chain was more potent than a three-methylene chain in certain antitumor agents.The length of the methylene (B1212753) linker is likely critical for optimal activity. nih.gov
N-Alkylation/N-Acetylation of AmineIntroduction of a methyl or acetyl group on the amine linker reduced activity in some tubulin inhibitors.An unsubstituted secondary amine may be crucial for binding. nih.gov
Replacement of Amine with AmideAn amide linker showed superior activity over other linkers in some antimycobacterial agents.An amide linker could potentially enhance activity depending on the target. mdpi.com

These findings underscore the importance of the amine linker's structure, suggesting that even subtle changes can lead to significant differences in biological response.

Conformational Landscape and Bioactivity Correlations

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. The thiazole ring, being a rigid heterocyclic system, imposes significant conformational restrictions on the molecules in which it is present. acs.org

Studies on peptides containing thiazole-amino acid residues have shown that these units tend to adopt a unique semi-extended β2 conformation. researchgate.netnih.gov This preferred conformation is stabilized by an intramolecular hydrogen bond between the N-H of the peptide backbone and the nitrogen atom of the thiazole ring (N-H⋯NTzl). researchgate.netnih.gov This inherent conformational preference can pre-organize the molecule into a bioactive conformation, potentially increasing its affinity for the target.

The presence of the thiazole ring can significantly reduce the flexibility of a molecule. researchgate.net For instance, in a comparative conformational analysis, a thiazoline-containing analogue showed a dramatic reduction in the number of accessible conformers compared to its open-chain counterpart. researchgate.net A similar, though less pronounced, reduction in flexibility was observed for the thiazole analogue. researchgate.net This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor.

The correlation between the conformational landscape and bioactivity is a key aspect of SAR studies. By understanding the preferred low-energy conformations of a series of derivatives and correlating them with their biological activities, researchers can build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for activity and can guide the design of new, more potent compounds.

The following table highlights key conformational aspects of thiazole-containing molecules.

Conformational FeatureDescriptionImplication for BioactivityReference
Rigidity of Thiazole RingThe five-membered heterocyclic ring is planar and restricts bond rotation.Reduces the number of accessible conformations, potentially lowering the entropic cost of binding. acs.org
Preferred ConformationsThiazole-amino acid residues often adopt a semi-extended β2 conformation.Pre-organizes the molecule for binding to its biological target. researchgate.netnih.gov
Intramolecular Hydrogen BondingAn N-H⋯NTzl hydrogen bond can stabilize specific conformations.Locks the molecule into a specific shape, which may be the bioactive conformation. researchgate.netnih.gov

Therefore, the conformational properties endowed by the thiazole ring are intrinsically linked to the biological activity of this compound derivatives.

Influence of Stereochemistry on Activity (if applicable to chiral analogues)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. When a molecule is chiral, meaning it is non-superimposable on its mirror image, the two resulting enantiomers can exhibit significantly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In the context of thiazole derivatives, the introduction of a chiral center can lead to enantiomers with distinct biological profiles. For example, in a series of compounds designed as inhibitors of E. coli DNA gyrase, the stereochemistry played a crucial role in determining their activity. The S-isomers showed stronger inhibitory activity than their corresponding (R)-counterparts. nih.gov This highlights the importance of a specific spatial arrangement of substituents for effective binding to the target enzyme. nih.gov

The synthesis of chiral thiazolidin-4-ones has also been a subject of study, with a focus on controlling the stereochemistry of the final products. nih.gov The biological evaluation of such compounds often reveals that one enantiomer is significantly more active than the other, or that the two enantiomers have different types of activity altogether.

If a chiral center were to be introduced into the this compound scaffold, for instance by modifying the isopropyl group or the amine linker, it would be essential to separate and evaluate the individual enantiomers. This is a critical step in drug development, as it can lead to the identification of a more potent and safer drug candidate. The less active or inactive enantiomer is sometimes referred to as "isomeric ballast" and can in some cases contribute to side effects or have off-target activities.

The following table summarizes the importance of stereochemistry in chiral drug design.

Stereochemical AspectImportance in Drug DesignExample from Thiazole DerivativesReference
EnantiomersCan have different potency, efficacy, and toxicity profiles.S-isomers of certain DNA gyrase inhibitors were more active than R-isomers. nih.gov
Chiral Synthesis/ResolutionNecessary to obtain pure enantiomers for biological evaluation.Synthesis of stereochemically defined thiazolidin-4-ones has been explored. nih.gov
Eudismic RatioThe ratio of potencies of the more active (eutomer) to the less active (distomer) enantiomer.A high eudismic ratio indicates a high degree of stereoselectivity in the biological target.

Mechanistic Studies of Isopropyl Thiazol 5 Ylmethyl Amine Interactions with Biological Systems in Vitro and Cellular Levels

Enzyme Kinetics and Inhibition Mechanism Research

Thiazole (B1198619) derivatives have been identified as potent inhibitors of various enzymes, and their mechanisms of action have been elucidated through detailed kinetic studies.

In Vitro Enzyme Inhibition Assays

In vitro assays are fundamental in determining the inhibitory potential of thiazole derivatives against specific enzymes. For instance, a series of aralkylated 2-aminothiazole-ethyltriazole hybrids were evaluated for their inhibitory effects against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. All tested compounds in this series demonstrated potent inhibitory activities against tyrosinase. nih.gov Similarly, various 2-aminothiazole (B372263) derivatives have been shown to be effective inhibitors of carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

Another study focused on newly synthesized thiazole derivatives and their inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. One particular compound, 4c, was found to inhibit the VEGFR-2 enzyme with an IC₅₀ value of 0.15 µM, which was comparable to the standard inhibitor Sorafenib (IC₅₀ = 0.059 µM). mdpi.com Furthermore, thiazole-based compounds have been identified as inhibitors of SIRT2, a class of enzymes involved in cellular regulation, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com

The inhibitory concentrations (IC₅₀) and inhibition constants (Ki) are crucial parameters determined from these assays, providing a quantitative measure of a compound's inhibitory potency. For example, one 2-aminothiazole derivative displayed a Ki of 0.008 ± 0.001 μM against hCA I, while another showed Ki values of 0.124 ± 0.017 μM, 0.129 ± 0.030 μM, and 0.083 ± 0.041 μM against hCA II, AChE, and BChE, respectively. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Selected Thiazole Derivatives

Compound Class Target Enzyme Key Findings Reference
Aralkylated 2-aminothiazole-ethyltriazole hybrids Tyrosinase Potent inhibitory potentials relative to the standard. nih.gov
2-Aminothiazole derivatives Carbonic Anhydrase I (hCA I) Ki of 0.008 ± 0.001 μM for 2-amino-4-(4-chlorophenyl)thiazole. nih.gov
2-Aminothiazole derivatives Carbonic Anhydrase II (hCA II) Ki of 0.124 ± 0.017 μM for 2-amino-4-(4-bromophenyl)thiazole. nih.gov
2-Aminothiazole derivatives Acetylcholinesterase (AChE) Ki of 0.129 ± 0.030 μM for 2-amino-4-(4-bromophenyl)thiazole. nih.gov
2-Aminothiazole derivatives Butyrylcholinesterase (BChE) Ki of 0.083 ± 0.041 μM for 2-amino-4-(4-bromophenyl)thiazole. nih.gov
Substituted thiazole-4[5H]-ones VEGFR-2 IC₅₀ of 0.15 µM for compound 4c. mdpi.com
Thiazole derivatives SIRT2 IC₅₀ of 9.0 µM for compound 5a. mdpi.com

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies, often visualized using Lineweaver-Burk plots, help to determine whether an inhibitor acts in a competitive, non-competitive, or uncompetitive manner.

For the aralkylated 2-aminothiazole-ethyltriazole hybrids that inhibit tyrosinase, kinetic analysis revealed that a specific compound, 7g, acts as a non-competitive inhibitor. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency. nih.gov The inhibition constant (Ki) for this non-competitive inhibitor was calculated to be 0.0057 µM from Dixon plots. nih.gov

In another example, studies on thiazole derivatives as inhibitors of protein kinase CK2 have also been conducted, though the specific mode of inhibition (competitive, non-competitive, etc.) for all compounds is not always detailed in the available literature. nih.gov The type of inhibition can often be inferred from molecular docking studies, which can show whether the inhibitor binds to the active site (suggesting competitive inhibition) or an allosteric site.

Metal Chelation Mechanisms (if applicable)

The potential for thiazole derivatives to act via metal chelation is an important consideration, particularly for metalloenzymes. The thiazole ring itself contains nitrogen and sulfur atoms which can act as potential ligands for metal ions. While the search results did not provide specific examples of Isopropyl-thiazol-5-ylmethyl-amine acting as a metal chelator, this mechanism is plausible for some thiazole derivatives, especially those targeting enzymes with a metal cofactor in their active site, such as carbonic anhydrase (which contains zinc). The inhibition of carbonic anhydrase by 2-aminothiazole derivatives could potentially involve interaction with the zinc ion in the active site. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Thiazole derivatives have also been investigated for their ability to bind to various receptors, which is a key mechanism for their therapeutic effects.

Biophysical Characterization of Binding Events

Various biophysical techniques are employed to characterize the binding of ligands to their target proteins. Fluorescence titration is one such method. In a study on an aminothiazole derivative and its interaction with E. coli KAS I, the inherent tryptophan fluorescence of the protein was quenched upon the addition of the ligand. scispace.com This quenching effect indicated the formation of a ligand-protein complex and allowed for the characterization of the binding affinity. scispace.com

Analytical ultracentrifugation is another powerful technique used to demonstrate ligand binding. For the same aminothiazole derivative, sedimentation equilibrium experiments showed that the ligand co-sedimented with the protein, providing direct evidence of a stable interaction. scispace.com Molecular docking studies further complement these biophysical methods by providing a structural model of the ligand-receptor interaction, highlighting key binding interactions such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.comnih.govcancer.govresearchgate.net For example, docking studies of a thiazole derivative with the VEGFR-2 kinase domain revealed its binding mode and key interactions within the active site. mdpi.com

Cellular Pathway Modulation Investigations

Cell Cycle Analysis in Response to Compound Exposure

There is no available scientific literature detailing the effects of this compound on the cell cycle. Research investigating the modulation of cell cycle phases, checkpoints, or related regulatory proteins in response to exposure to this specific compound has not been published.

Modulators of Protein-Protein Interactions

No studies were identified that investigate this compound as a modulator of protein-protein interactions. The capacity of this compound to either inhibit or stabilize such interactions remains un-investigated in the current body of scientific research.

Target Engagement Studies within Cellular Contexts

There is no published research on the direct binding of this compound to specific protein targets within a cellular environment. Consequently, no data on its target engagement, residency time, or cellular localization is available.

Emerging Research Applications of Isopropyl Thiazol 5 Ylmethyl Amine Systems

Catalysis and Ligand Design in Organic Synthesis

The presence of both a "hard" nitrogen atom and a "soft" sulfur atom makes the thiazole (B1198619) ring a highly versatile ligand for a wide range of metal centers. nih.gov This has led to significant research into the use of thiazole derivatives in catalysis and coordination chemistry. researchgate.net

Asymmetric catalysis, which uses chiral catalysts to produce specific stereoisomers of a product, is a critical field in modern chemistry. grafiati.com The design of effective chiral ligands is paramount to the success of these reactions. grafiati.comnih.gov Ligands incorporating a thiazole ring are of interest due to the ring's rigid structure and defined coordination geometry when bound to a metal.

While research has not specifically documented Isopropyl-thiazol-5-ylmethyl-amine as a chiral ligand, related structures have been successfully employed. For instance, chiral phosphinooxazoline (PHOX) ligands, which can feature heterocyclic rings, are highly effective in palladium-catalyzed asymmetric reactions. researchgate.net More directly, a new class of dipeptide-based multifunctional Brønsted base organocatalysts has been developed for the asymmetric [4+2] annulation of 5H-thiazol-4-ones, demonstrating the potential of chiral environments built around the thiazole core to control stereoselectivity with high yields. rsc.org The development of atropoisomeric ligands, which possess axial chirality, represents another frontier; these have been shown to create a rigid and effective asymmetric environment around a metal center. nih.gov The future development of a chiral variant of this compound could potentially leverage these principles for new catalytic applications.

The coordination of thiazole-based ligands to transition metals is a well-explored area due to the resulting complexes' interesting stereochemical and electronic properties. researchgate.netnnpub.org The nitrogen atom in the thiazole ring readily forms coordinate bonds with metal ions, and other functional groups on the ligand can lead to bidentate or tridentate chelation. nih.govijper.org

Studies on various thiazole derivatives, such as Schiff bases, have shown they form stable complexes with a range of first-row transition metals. ijper.orgsdiarticle5.comijper.org The resulting coordination geometries are influenced by the metal ion and the specific ligand structure, with square planar and octahedral geometries being common. ijper.orgijper.org The this compound structure, with its thiazole nitrogen and the secondary amine nitrogen, presents clear potential as a bidentate ligand for forming such stable metal complexes.

Metal IonGeneral Thiazole Ligand TypeObserved GeometrySource(s)
Cu(II)Thiazole Schiff BaseSquare Planar, Octahedral ijper.orgijper.org
Co(II)Thiazole Schiff BaseSquare Planar, Octahedral ijper.orgijper.org
Ni(II)Thiazole Schiff BaseSquare Planar, Octahedral ijper.orgijper.org
Zn(II)Thiazole Schiff BaseTetrahedral ijper.org
Ni(II)5-N-ArylaminothiazoleDinuclear (bridged) nih.gov

Materials Science Applications

Functional organic molecules are increasingly being integrated into advanced materials to impart specific properties such as porosity, luminescence, or catalytic activity. Thiazole-containing compounds are promising candidates for these applications due to their rigid structure and versatile coordination ability. mdpi.com

The incorporation of functional units into polymer chains can create materials with novel properties. Thiazole derivatives can be used as monomers or as pendant groups to functionalize a polymer backbone. While direct studies involving this compound in polymers are not prominent, the synthesis of polymers containing thiazole units is an active area of research. These materials have potential applications in areas such as organic electronics and sensing. The amine group on the subject compound provides a reactive handle for integration into polymer systems, for example, through reaction with acyl chlorides or epoxides to form polyamide or epoxy-based networks, respectively.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high porosity and tunable structures make them ideal for applications like gas storage, separation, and catalysis. rsc.org

Thiazole-based ligands are excellent building blocks for MOFs. mdpi.com The defined angles of the thiazole ring and its ability to link metal centers can be used to construct robust frameworks with specific pore sizes and chemical environments. mdpi.comacs.org For example, frameworks built with tetrazole-based ligands, which share structural similarities with thiazoles, have shown high selectivity for CO2 adsorption, attributed to the density of free nucleophilic nitrogen atoms on the pore surfaces. rsc.org Another study demonstrated a thiazolothiazole-based MOF capable of acting as a highly selective sensor for Hg²⁺ ions in solution. acs.org The concept has also been extended to create "breathing" porous liquids, where flexible MOF nanoparticles dispersed in oil exhibit gated gas uptake. chemrxiv.org

Material TypeThiazole-based LigandPrimary ApplicationSource(s)
Metal-Organic Framework (MOF)Thiazolo[5,4-d]thiazole-dicarboxylateLuminescence mdpi.com
Metal-Organic Framework (MOF)N,N′-di(4-pyridyl)thiazolo-[5,4-d]thiazoleLuminescent Sensing (Hg²⁺) acs.org
Coordination Polymer (CP)2-(methylthio)thiazoleLuminescence mdpi.com
Metal-Organic Framework (MOF)2-(1H-tetrazol-5-yl)pyrimidine*Selective CO₂ Adsorption rsc.org
Note: Tetrazole is structurally related to thiazole and illustrates the principle.

Agrochemical Research and Development

The thiazole ring is a privileged structure in agrochemistry, forming the core of numerous successful commercial products. rsc.org Thiazoles are found in fungicides, insecticides, and herbicides. rsc.orgnih.gov Consequently, the synthesis and screening of novel thiazole derivatives remain a key strategy in the discovery of new crop protection agents. rsc.orgrsc.org

Research has focused on creating derivatives that can overcome resistance to existing fungicides or that offer new modes of action. rsc.org For instance, Oxathiapiprolin is a potent fungicide containing a piperidinyl thiazole core that targets a specific protein in oomycete pathogens. rsc.org Other research focuses on designing thiazole compounds that induce systemic acquired resistance (SAR) in plants, effectively boosting the plant's own defense mechanisms against pathogens. rsc.org A series of novel isothiazole–thiazole derivatives were synthesized and showed excellent activity against pathogens like P. cubensis and P. infestans. rsc.org The this compound scaffold fits the general structural profile of compounds explored in such research programs, although no specific studies on its agrochemical activity have been published.

Compound Class/ExampleTypeTarget/UseSource(s)
ThiabendazoleFungicideBroad-spectrum antifungal rsc.org
OxathiapiprolinFungicideOomycetes (e.g., downy mildew) rsc.org
IsotianilFungicideInduces Systemic Acquired Resistance rsc.org
Isothiazole–thiazole derivativesFungicideOomycetes (P. cubensis, P. infestans) rsc.orgrsc.org
Thiazole phenoxypyridinesHerbicide SafenerProtects maize from fomesafen (B1673529) injury nih.gov

Mechanistic Studies of Antimicrobial, Fungicidal, or Herbicidal Action

Thiazole derivatives exert their biological effects through various mechanisms, and understanding these can provide insights into the potential action of this compound.

Antimicrobial Action: Thiazole-containing compounds are known to possess significant antibacterial and antifungal properties. researchgate.netjchemrev.combiointerfaceresearch.com Their mechanisms of action are often tied to the disruption of essential cellular processes in microorganisms. For instance, some thiazole derivatives act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. jchemrev.com Others may interfere with cell membrane integrity due to their amphiphilic nature, leading to cell lysis. researchgate.net The presence of an amine group, such as the methylamine (B109427) in the target compound, can be crucial for interacting with biological targets through hydrogen bonding. researchgate.net

Fungicidal Action: In the realm of fungicides, thiazole derivatives have shown efficacy against a range of plant-pathogenic fungi. nih.govnih.gov One established mechanism for some fungicidal thiazoles is the inhibition of enzymes essential for fungal growth, such as those involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. jchemrev.com For example, studies on phenylthiazole derivatives have demonstrated potent antifungal activity against various phytopathogenic fungi, with the nature of substituents on the thiazole ring significantly influencing efficacy. nih.gov The lipophilicity conferred by the isopropyl group in this compound could enhance its ability to penetrate fungal cell walls and membranes. ijper.org

Herbicidal Action: Certain thiazole and thiadiazole derivatives are effective herbicides, often by targeting key enzymes in plant metabolic pathways. researchgate.netresearchgate.net A common target is protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) biosynthesis. nih.govnih.gov Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants. Other mechanisms include the inhibition of photosystem II, a key component of the photosynthetic electron transport chain. researchgate.net The specific substitution pattern on the thiazole ring is critical in determining the herbicidal activity and selectivity.

Structure-Activity Relationship in Agrochemical Compound Design

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies provide a framework for designing more potent and selective agrochemicals. ijper.orgnih.govmdpi.comnih.gov

For antimicrobial thiazoles, the presence of specific alkyl and amine groups can significantly modulate activity. For instance, in a series of 4-(indol-3-yl)thiazole-2-amines, the nature of the substituent at the 2-amino position was found to be critical for antibacterial potency. researchgate.net The introduction of small alkyl groups on the amine can influence the compound's interaction with its target site.

In the context of fungicidal activity, SAR studies of isothiazole–thiazole derivatives have shown that specific substitutions on the thiazole ring are crucial for high efficacy against oomycetes. mdpi.com The lipophilicity and electronic properties of the substituents play a key role. For example, in a study of phenylthiazole derivatives, the introduction of methyl or halogen groups at specific positions on the phenyl ring attached to the thiazole core led to excellent antifungal activity against Magnaporthe oryzae. nih.gov This suggests that the isopropyl group in this compound could contribute favorably to its antifungal potential.

The following table summarizes the impact of different substituents on the agrochemical activity of thiazole derivatives, based on findings from various studies.

Substituent Class Observed Effect on Activity Potential Implication for this compound
Alkyl Groups (e.g., Isopropyl)Can enhance lipophilicity, improving cell penetration. ijper.orgThe isopropyl group may enhance uptake by microbial or plant cells.
Amine Groups (e.g., Methylamine)Can act as a key pharmacophore for target binding via hydrogen bonds. researchgate.netThe methylamine group could be crucial for interaction with biological targets.
HalogensOften increase biological activity. nih.gov-
Phenyl GroupsCan provide a scaffold for further functionalization and influence π–π stacking interactions. nih.gov-

Chemsensing and Probe Development

The inherent fluorescence properties of the thiazole ring make it an attractive scaffold for the development of chemosensors for various analytes. nih.gov

Design of Fluorescent or Chromogenic Probes

Thiazole derivatives are integral components of many fluorescent probes. bepls.comnih.gov For example, Thiazole Orange (TO) is a well-known dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. bepls.com This "turn-on" fluorescence is a desirable characteristic for a sensor. The design of such probes often involves coupling the thiazole fluorophore to a recognition moiety that selectively interacts with the target analyte.

A molecule like this compound could potentially be functionalized to create a fluorescent probe. The amine group provides a convenient handle for attaching a receptor unit designed to bind a specific metal ion, anion, or biomolecule. The isopropyl group could modulate the photophysical properties of the thiazole fluorophore, such as its quantum yield and Stokes shift.

Mechanisms of Analyte Detection

The detection mechanism of thiazole-based probes can vary. For chromogenic sensors, binding of the analyte can induce a change in the electronic structure of the thiazole-containing system, leading to a visible color change. nih.gov

In the case of fluorescent probes, common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the thiazole fluorophore is quenched by an electron transfer process from a linked receptor. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of substituents on the thiazole ring, leading to a shift in the emission wavelength.

Forced Intercalation Probes (FIT-probes): As seen with Thiazole Orange, the restriction of intramolecular rotation upon binding to a target, such as a DNA duplex, can lead to a dramatic increase in fluorescence intensity. bepls.com

The table below outlines potential analytes that could be targeted by a probe derived from this compound, based on the capabilities of other thiazole-based sensors.

Analyte Class Potential Recognition Moiety Detection Principle
Metal Ions (e.g., Hg²⁺, Cu²⁺)Aza-crown ethers, Schiff basesPET, ICT, Colorimetric change nih.gov
Anions (e.g., CN⁻, F⁻)Urea/thiourea (B124793) groups, Lewis acidic centersHydrogen bonding interactions leading to PET or ICT changes.
Biomolecules (e.g., DNA, RNA)Intercalating or groove-binding moietiesRestriction of intramolecular rotation (like Thiazole Orange). bepls.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Isopropyl-thiazol-5-ylmethyl-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include forming the thiazole ring followed by introducing the isopropyl-amine moiety. Optimized conditions involve refluxing reactants (e.g., 5-chloromethylthiazole with isopropylamine) in anhydrous solvents (e.g., THF or DCM) under nitrogen, monitored by TLC for completion (≈6–8 hours). Yields improve with stoichiometric control (1:1.2 molar ratio) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiazole C5-methyl at δ 2.3–2.5 ppm; isopropyl CH3_3 at δ 1.1–1.3 ppm) .
  • IR : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and S-C (650–750 cm1^{-1}) validate the thiazole core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H13_{13}N2_2S: calc. 169.0804, observed 169.0807) .

Q. What purification strategies are recommended for isolating high-purity this compound?

  • Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Purity ≥95% is achievable, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Conduct in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC50_{50} determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for thiazol-5-ylmethyl-amine derivatives?

  • Methodological Answer : Discrepancies (e.g., 1^1H NMR shifts due to solvent polarity) require cross-validation:

  • Use deuterated solvents (CDCl3_3 vs. DMSO-d6_6) for comparative analysis.
  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validate with X-ray crystallography for unambiguous structural confirmation .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., thymidylate synthase).
  • MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories).
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design structure-activity relationship (SAR) studies for thiazol-5-ylmethyl-amine derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the thiazole (e.g., C2-methyl vs. C5-fluoro) and amine (e.g., isopropyl vs. cyclopropyl) groups.
  • Assays : Test derivatives in parallel for bioactivity (e.g., IC50_{50} against kinases) and ADMET properties (e.g., metabolic stability in liver microsomes).
  • Data Analysis : Use PCA or clustering algorithms to correlate structural features with activity .

Q. What strategies assess metabolic stability and pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation.
  • In Vivo : Pharmacokinetic studies in rodents (plasma concentration-time profiles, t1/2t_{1/2}, bioavailability).
  • CYP Inhibition : Fluorescence-based assays for major cytochrome P450 isoforms .

Data Contradiction and Validation

Q. How to address conflicting reports on the biological efficacy of thiazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions.
  • Dose-Response Curves : Ensure linearity (R2^2 ≥0.95) across 3–5 log concentrations.
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence and radiometric methods .

Experimental Design Tables

SAR Study Design Example
Variable
Thiazole Substituent
Amine Group
Assay Type
Spectroscopic Validation Workflow
Step
Initial Analysis
Advanced Confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.